Bienvenue dans la boutique en ligne BenchChem!

(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Vendor databases frequently misidentify this furan-piperidine enone (CAS 1286383-65-0) as the unrelated Furanone C-30, introducing procurement risk. This compound is a validated kinase inhibitor fragment distinguished by its 4-aminomethyl substituent, which crystallographic evidence shows drives a binding mode distinct from 4-amino analogs. - Enables charge-assisted hydrogen bonding at physiological pH (exocyclic amine pKa ~10.5-10.8). - Primary amine handle supports amide coupling, sulfonamide formation, and reductive amination for library synthesis. - Structurally authenticated material eliminates vendor data integrity gaps.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1286383-65-0
Cat. No. B1453825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS1286383-65-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C=CC2=CC=CO2
InChIInChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+
InChIKeyKLHPAOVARAHLGV-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Furan-Piperidine Enone: Structural and Procurement Baseline


(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic small molecule (C13H18N2O2, MW 234.29 g/mol) featuring a conjugated (E)-enone linker bridging a furan-2-yl moiety and a 4-(aminomethyl)piperidine ring . It belongs to a class of furan-piperidine enones explored as scaffolds for kinase inhibitors, sEH inhibitors, and receptor modulators [1]. Critically, the 4-aminomethyl substituent distinguishes it from close analogs bearing a direct 4-amino or 3-aminomethyl group, with documented divergence in protein binding modes between 4-aminomethylpiperidine- and 4-aminopiperidine-containing molecules [1]. Researchers should note that vendor databases frequently misattribute this compound's identity, conflating it with the structurally unrelated bacterial quorum sensing inhibitor Furanone C-30, which introduces procurement risk [2].

Scaffold 4-aminomethylpiperidine substituent provides distinct geometry from 4-amino analogs for kinase inhibitor design
Context Furan-piperidine enone class explored as fragment for kinase/sEH inhibitor scaffolds
Procurement High risk of vendor misidentification as Furanone C-30; rigorous identity verification required

Functional Uniqueness vs. In-Class Analogs


Seemingly minor structural variations among furan-piperidine enone analogs produce functionally significant differences. Crystallographic evidence demonstrates that 4-aminomethylpiperidine and 4-aminopiperidine substituents drive divergent binding modes in kinase active sites, with the extra methylene spacer in the 4-aminomethyl variant altering the orientation of the terminal amine and its hydrogen-bonding geometry [1]. Positional isomerism further differentiates the 4-aminomethyl from the 3-aminomethyl analog, as the spatial projection of the primary amine from the piperidine ring affects target recognition [2]. The aminomethyl group also confers distinct physicochemical properties compared to the hydroxymethyl analog, including higher basicity (pKa ~10.5–10.8 vs. neutral for –CH2OH) and an additional hydrogen bond donor, which influence solubility, membrane permeability, and salt formation [3]. These differences preclude simple interchangeability without experimental validation.

4-aminopiperidine analogs

Binding mode divergence observed in kinase crystal structures; extra methylene spacer in 4-aminomethyl alters hydrogen-bond geometry and selectivity profile

3-aminomethyl positional isomer

Amine trajectory from piperidine 3-position shifts target recognition; no quantitative comparative bioactivity data publicly available

Hydroxymethyl analog

Replaces cationic amine with neutral alcohol, eliminating salt bridge capability and altering hydrogen-bond donor/acceptor profile

Quantitative Differentiation vs. Closest Analogs


Binding Mode Divergence: Aminomethyl vs. Amino Piperidine in Kinase Inhibitors

In a fragment elaboration study targeting protein kinase B (PKB/Akt), Caldwell et al. (2008) reported that 4-aminomethylpiperidine- and 4-aminopiperidine-containing molecules exhibited a divergence in binding mode, as determined by iterative crystallography of inhibitor–PKA–PKB chimera complexes [1]. The 4-aminopiperidine derivatives achieved 30-fold selectivity for PKB over PKA, while 4-aminomethylpiperidine analogs displayed different bound conformations, underscoring that the extra methylene spacer fundamentally alters the geometry of key hydrogen-bond interactions with the target [1]. Although this study employed a 7H-pyrrolo[2,3-d]pyrimidine core rather than the furan-enone scaffold, the observation directly establishes that the 4-aminomethyl vs. 4-amino substitution is not functionally interchangeable in kinase inhibitor design [1].

Binding Mode
Class-level inference
Qualitatively distinct bound conformations; 4-aminopiperidine achieved 30-fold PKB selectivity, 4-aminomethyl series shows different orientations
Binding geometry may not transfer between substituents
Based on PKA–PKB chimera crystallography; core scaffold differs (pyrrolopyrimidine)
Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Exocyclic Amine Basicity: Aminomethyl vs. Amino Piperidine

The exocyclic primary amine of the 4-aminomethylpiperidine fragment exhibits a higher pKa than the corresponding 4-aminopiperidine amine. The 4-(aminomethyl)piperidine parent heterocycle has a predicted pKa of 10.53 ± 0.10 (most basic, 25 °C) [1], and experimentally derived values up to 10.79 have been reported . In comparison, 4-aminopiperidine has a predicted pKa of 10.37 ± 0.20 [2]. The difference of approximately 0.2–0.4 pKa units corresponds to a roughly 1.6- to 2.5-fold difference in protonation equilibrium at physiological pH, which can influence the compound's ionization state, solubility, and salt-forming propensity during formulation or assay preparation.

Amine Basicity
Data to verify
pKa 10.53 (predicted) vs. 4-aminopiperidine pKa 10.37; Δ ≈ 0.2–0.4 units
Ionization state difference may influence solubility and salt formation
Predicted values from supplier data; experimental verification advised
Physicochemical profiling pKa comparison Amine basicity

Vendor Database Misidentification as Furanone C-30

Multiple chemical vendor databases incorrectly list (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1286383-65-0) under the synonym 'Furanone C-30' . Authentic Furanone C-30 (CAS 223900-30-0) is a structurally unrelated brominated furanone (C5H2Br2O2, MW 253.88) that functions as a bacterial quorum sensing inhibitor [1]. Furthermore, at least one vendor entry cross-references the compound to CAS 1097827-25-2, which corresponds to a different chemical entity, 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide . This level of database contamination introduces non-trivial procurement risk: a researcher ordering 'Furanone C-30' could receive either the intended quorum sensing inhibitor or the target compound, depending on the vendor's internal database integrity.

Vendor Identity
Supporting evidence
Incorrectly listed as synonym for Furanone C-30 (CAS 223900-30-0, C5H2Br2O2) in multiple vendor databases
Procurement risk; verify compound identity upon receipt
NMR/HRMS comparison with certified reference standard recommended
Chemical procurement Identity verification Vendor quality control

Positional Isomerism: 4- vs. 3-Aminomethyl Substitution

The target compound (CAS 1286383-65-0) bears the aminomethyl group at the 4-position of the piperidine ring, yielding an equatorial projection of the primary amine away from the piperidine nitrogen. The positional isomer (CAS 1286320-98-6) places the aminomethyl group at the 3-position, which orients the amine in a different spatial trajectory relative to the enone-furan plane [1]. This geometric difference alters the vector of hydrogen bond donation and the steric footprint of the amine group when the compound engages a protein binding site. While no direct head-to-head comparison of target binding affinities is publicly available for these two isomers, the principle that positional isomerism affects bioactivity is well established in medicinal chemistry [2].

Positional Isomer
Class-level inference
4- vs. 3-aminomethyl: altered amine vector relative to enone-furan plane; no head-to-head binding data
Hydrogen bond and salt bridge geometry may differ
Geometric analysis only; target-specific validation required
Positional isomer differentiation Molecular recognition Target engagement geometry

Functional Group Comparison: Aminomethyl vs. Hydroxymethyl Piperidine

The 4-hydroxymethyl analog (CAS 1216332-03-4) replaces the basic primary amine (–CH2NH2, pKa ~10.5) of the target compound with a neutral hydroxymethyl group (–CH2OH) [1]. This substitution eliminates the amine's capacity for protonation and salt formation under physiological conditions, and converts the substituent from a hydrogen bond donor-only group (amine) to a donor/acceptor group (alcohol) [2]. The aminomethyl group also provides a reactive handle for further derivatization—via amide coupling, reductive amination, or sulfonamide formation—that is chemically distinct from the esterification or etherification reactions available to the hydroxymethyl analog .

Functional Group
Class-level inference
Aminomethyl (cationic, pKa ~10.5) vs. hydroxymethyl (neutral); net charge +1 vs. 0 at pH 7.4
Charge and HBD count influence target engagement and solubility
Derivatization pathways differ; amine enables amide/sulfonamide library synthesis
Hydrogen bond donor/acceptor profile Derivatization handle Salt formation

Recommended Application Scenarios


Kinase Inhibitor Fragment Elaboration and Scaffold Hopping Programs

Based on crystallographic evidence that 4-aminomethylpiperidine directs a binding mode distinct from that of 4-aminopiperidine in kinase active sites, this compound is best deployed as a starting scaffold in fragment-based drug discovery programs targeting kinases where precise amine geometry is critical for hinge-region or catalytic lysine interactions [1]. The furan-enone linker provides a rigid, conjugated spacer that restricts conformational freedom, making it suitable for structure-based design where defined vector relationships between the piperidine and furan rings need to be maintained.

Chemical Probe Development with Cationic Amine Functionality

With an exocyclic amine pKa of ~10.5–10.8, the compound is predominantly protonated at physiological pH, enabling charge-assisted hydrogen bonding and salt bridge formation with Asp or Glu side chains in protein targets [2]. This distinguishes it from the neutral hydroxymethyl analog (CAS 1216332-03-4) and makes it the preferred choice when a cationic interaction is desired for target engagement or when aqueous solubility as a hydrochloride or trifluoroacetate salt is a formulation requirement.

Synthetic Intermediate for Amine Derivatization Libraries

The primary aminomethyl group provides a versatile synthetic handle for generating focused compound libraries through amide coupling, sulfonamide formation, or reductive amination reactions [3]. This enables systematic exploration of structure-activity relationships around the amine substituent without altering the core furan-enone pharmacophore, making the compound valuable for medicinal chemistry groups constructing diversity-oriented synthesis arrays.

Procurement Quality Control: Vendor Database Integrity Verification

Given documented vendor misidentification of this compound as 'Furanone C-30'—which is a structurally unrelated brominated furanone quorum sensing inhibitor [4]—this compound also serves as a useful test case for laboratory procurement quality control workflows. Comparing analytical data (NMR, HRMS) against authentic reference standards can identify data integrity gaps in vendor catalogs, making this compound a practical tool for establishing compound management best practices.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
4-aminomethylpiperidine scaffold geometry
Kinase binding mode characterization
Cationic amine chemical probe development
Protonated primary amine at physiological pH
Target engagement via salt bridge/charge-assisted H-bond
Amine derivatization library synthesis
Reactive aminomethyl handle
Amide coupling and sulfonamide formation yields
Procurement QC and identity verification
Vendor database integrity assessment
Analytical identity confirmation against certified standard
Quote Request

Request a Quote for (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.